molecular formula C8H6N2O B068885 2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile CAS No. 193605-62-8

2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile

Cat. No. B068885
M. Wt: 146.15 g/mol
InChI Key: BYQHLMDHVKWUKE-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile is a chemical compound that falls under the category of five-membered heteroaromatic ring fused pyridine derivatives . These compounds are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .


Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-c]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .


Chemical Reactions Analysis

The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .

Future Directions

The development of new methods for the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives is quite important due to their promising medicinal applications . The goal is to modify the existing approach in order to enable its use for the synthesis of new 2,3-dihydrofuro[2,3-b]-pyridine derivatives, which would be difficult to obtain otherwise .

properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-4-7-3-6-1-2-11-8(6)5-10-7/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQHLMDHVKWUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CN=C(C=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238891
Record name Furo[2,3-c]pyridine-5-carbonitrile, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile

CAS RN

193605-62-8
Record name Furo[2,3-c]pyridine-5-carbonitrile, 2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193605-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridine-5-carbonitrile, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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